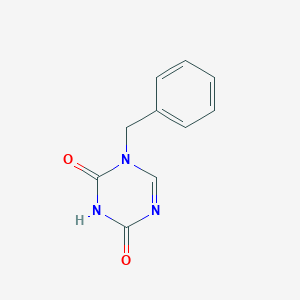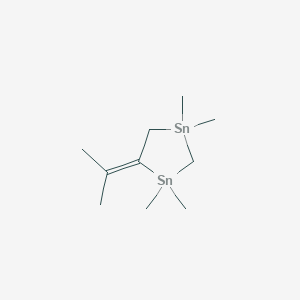
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane is an organotin compound characterized by its unique structure, which includes two tin atoms bonded to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane typically involves the reaction of tetramethyltin with isopropylidene compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxicity of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane exerts its effects involves the interaction of its tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The pathways involved in these processes are complex and depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyltin: Similar in structure but lacks the isopropylidene group.
Trimethyltin Chloride: Contains three methyl groups and a chlorine atom bonded to tin.
Dimethyltin Dichloride: Contains two methyl groups and two chlorine atoms bonded to tin.
Uniqueness
1,1,3,3-Tetramethyl-4-(propan-2-ylidene)-1,3-distannolane is unique due to its specific structure, which includes both tetramethyl and isopropylidene groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
93061-67-7 |
|---|---|
Fórmula molecular |
C10H22Sn2 |
Peso molecular |
379.7 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-4-propan-2-ylidene-1,3-distannolane |
InChI |
InChI=1S/C5H8.4CH3.CH2.2Sn/c1-4-5(2)3;;;;;;;/h1H2,2-3H3;4*1H3;1H2;; |
Clave InChI |
YJRRDNRCWKBCRC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C[Sn](C[Sn]1(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-histidine](/img/structure/B14362039.png)
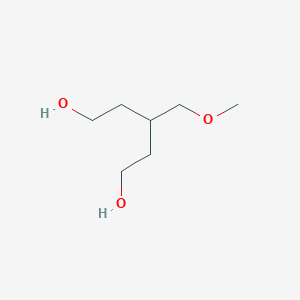
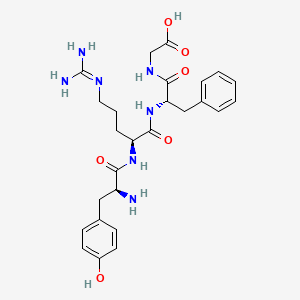
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
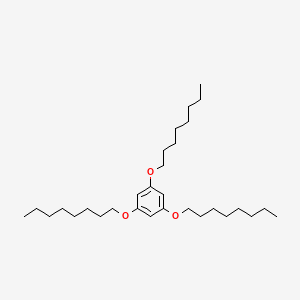
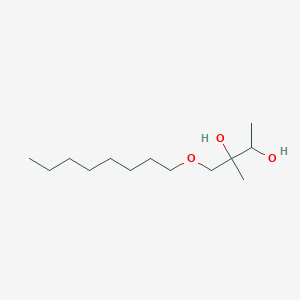
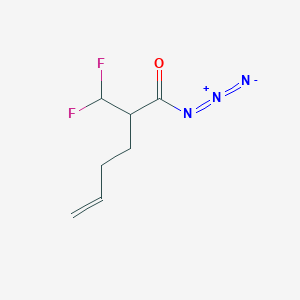
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
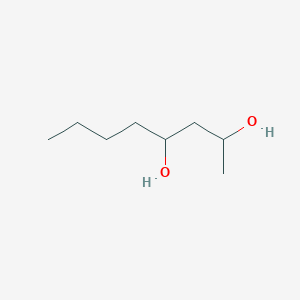
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
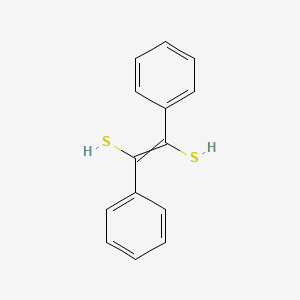
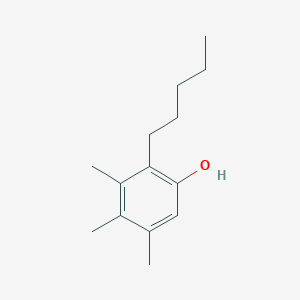
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
